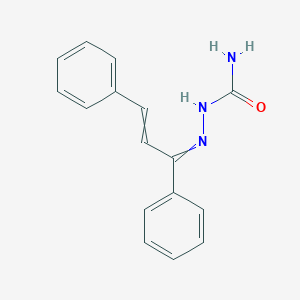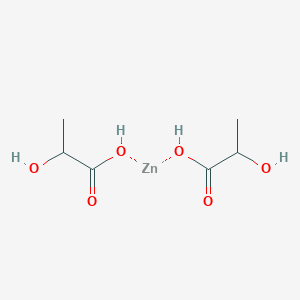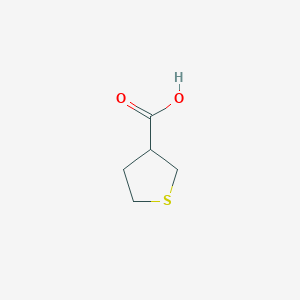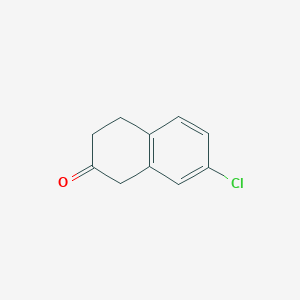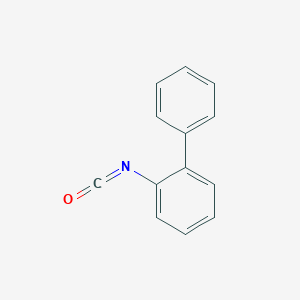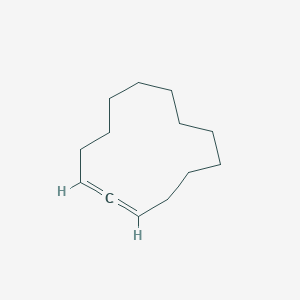
1,2-Cyclotridecadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclotridecadiene (CTD) is a cyclic hydrocarbon with the chemical formula C11H18. It is a colorless liquid with a pleasant odor and is widely used in various scientific research applications. CTD is a highly reactive compound due to the presence of a strained ring, making it an important molecule in organic synthesis.
Mécanisme D'action
The mechanism of action of 1,2-Cyclotridecadiene is not well understood. However, it is believed that 1,2-Cyclotridecadiene acts as a reactive intermediate in various chemical reactions. It can undergo various reactions, including Diels-Alder reactions, hydrogenation, and dehydrogenation, making it an important molecule in organic synthesis.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1,2-Cyclotridecadiene. However, studies have shown that it is a non-toxic compound and does not have any significant effects on human health. It is also not known to have any environmental impacts.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,2-Cyclotridecadiene in lab experiments is its high reactivity. It can undergo various chemical reactions, making it an important intermediate in organic synthesis. However, its high reactivity also makes it a challenging molecule to work with, as it can easily react with other compounds in the lab. Additionally, 1,2-Cyclotridecadiene is a relatively expensive compound, which can limit its use in some lab experiments.
Orientations Futures
There are several future directions for research involving 1,2-Cyclotridecadiene. One area of research is the development of new synthetic methods for 1,2-Cyclotridecadiene that are more efficient and cost-effective. Another area of research is the development of new applications for 1,2-Cyclotridecadiene in organic synthesis. Additionally, there is a need for further studies on the mechanism of action of 1,2-Cyclotridecadiene and its potential applications in various fields, including medicine and materials science.
Conclusion:
In conclusion, 1,2-Cyclotridecadiene is a highly reactive cyclic hydrocarbon that is widely used in various scientific research applications. Its unique properties make it an important intermediate in organic synthesis, and it has potential applications in various fields, including medicine and materials science. Further research is needed to fully understand the mechanism of action of 1,2-Cyclotridecadiene and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1,2-Cyclotridecadiene can be achieved through several methods, including the hydrogenation of cyclododecatriene, the dehydrogenation of cyclododecatriene, and the Diels-Alder reaction between cyclopentadiene and 1,3-cyclohexadiene. The most commonly used method is the Diels-Alder reaction, which involves the reaction of cyclopentadiene and 1,3-cyclohexadiene in the presence of a catalyst such as aluminum chloride.
Applications De Recherche Scientifique
1,2-Cyclotridecadiene is widely used in scientific research applications due to its unique properties. It is a highly reactive molecule that can undergo various chemical reactions, making it an important intermediate in organic synthesis. 1,2-Cyclotridecadiene is used in the synthesis of various organic compounds, including fragrances, polymers, and pharmaceuticals. It is also used as a starting material for the synthesis of other cyclic hydrocarbons, such as adamantane and norbornene.
Propriétés
Numéro CAS |
18526-51-7 |
|---|---|
Nom du produit |
1,2-Cyclotridecadiene |
Formule moléculaire |
C13H22 |
Poids moléculaire |
178.31 g/mol |
InChI |
InChI=1S/C13H22/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h1,5H,2,4,6-13H2 |
Clé InChI |
GXKXSGKUODLRSQ-UHFFFAOYSA-N |
SMILES |
C1CCCCCC=C=CCCCC1 |
SMILES canonique |
C1CCCCCC=C=CCCCC1 |
Synonymes |
[R,(+)]-1,2-Cyclotridecadiene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



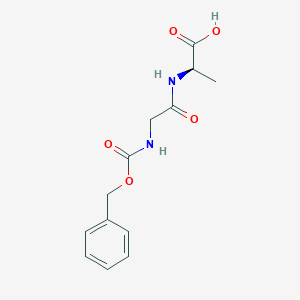
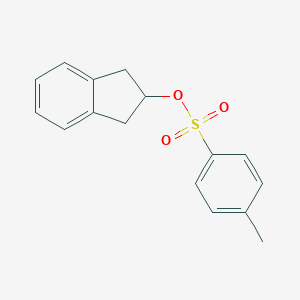
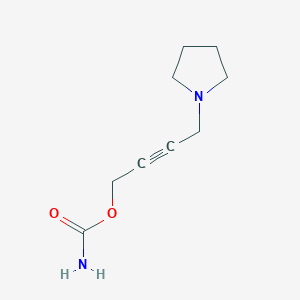
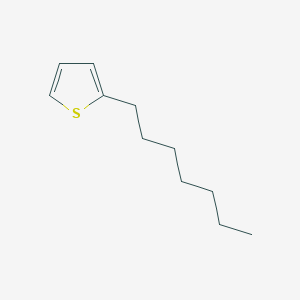
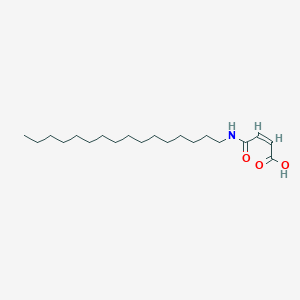
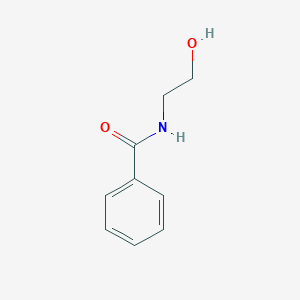
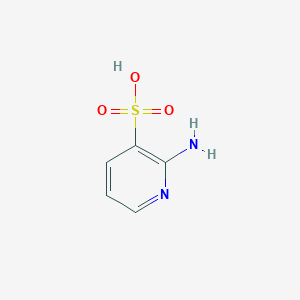
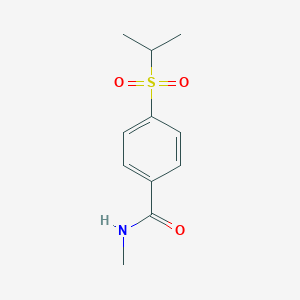
![Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B97198.png)
